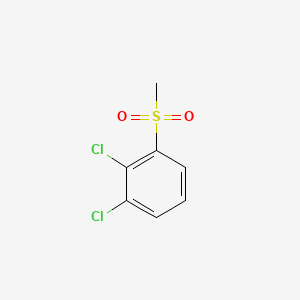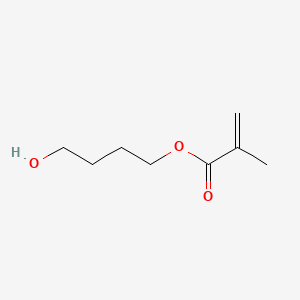
4-羟基丁基甲基丙烯酸酯
描述
4-Hydroxybutyl methacrylate (HBMA) is a hydroxy-functionalized monomer . It has a molecular formula of C8H14O3 and an average mass of 158.195 Da . It is also known by other names such as 2-Propenoic acid, 2-methyl-, 4-hydroxybutyl ester, and 4-methacryloyloxybutyl alcohol .
Synthesis Analysis
HBMA can be synthesized by the esterification of acrylic acid with 1, 4 butanediol over a catalyst such as Amberlyst 15 . The reversible addition−fragmentation chain transfer (RAFT) aqueous dispersion polymerization of HBMA is conducted using a water-soluble RAFT agent bearing a carboxylic acid group .Molecular Structure Analysis
The molecular structure of HBMA consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The monoisotopic mass is 158.094299 Da .Chemical Reactions Analysis
The RAFT aqueous dispersion polymerization of HBMA leads to the formation of polydisperse anionic PHBA latex particles of approximately 200 nm diameter . Addition of a suitable water-miscible hydrophilic monomer such as 2-(N-(acryloyloxy)ethyl pyrrolidone) (NAEP) leads to in situ molecular dissolution of the PHBA latex, with subsequent RAFT polymerization leading to the formation of sterically stabilized PHBA−PNAEP diblock copolymer nanoparticles of approximately 57 nm diameter .Physical and Chemical Properties Analysis
HBMA has a boiling point of 180 °C and a density of 1.006 g/mL at 25 °C . The refractive index is 1.45 .科学研究应用
聚合诱导自组装 (PISA)
HBMA 被用于通过 RAFT 水性分散聚合合成嵌段共聚物 。该过程涉及可逆加成-断裂链转移 (RAFT),是一种新颖的 PISA 方法。HBMA 的聚合导致形成表现出刺激响应行为的乳胶颗粒。这些颗粒可以进一步与亲水性单体聚合以创建二嵌段共聚物纳米颗粒,这些纳米颗粒在药物递送和纳米反应器系统中具有潜在应用。
生物基丙烯酸酯的合成
HBMA 在开发生物基丙烯酸酯中发挥作用,生物基丙烯酸酯源自可再生资源 。这些丙烯酸酯的合成对于创造具有高玻璃化转变温度、机械强度和透明度等特性的可持续材料至关重要。这些材料适用于各种应用,包括包装、电子产品和纺织品。
电荷稳定的聚合物乳胶
HBMA 的聚合可以生成电荷稳定的聚合物乳胶 。这些乳胶在特定的 pH 条件下形成,其特征在于其尺寸和电荷分布。它们在涂料、粘合剂以及作为催化剂或其他活性剂的载体中具有潜在用途。
水性介质中疏水嵌段的制备
HBMA 用于首先在水性介质中制备疏水嵌段,这与典型的聚合诱导自组装过程相反 。这种方法允许创建具有生物技术和材料科学中潜在应用的独特聚合物结构。
统计共聚
HBMA 参与与水混溶单体的统计共聚,以生产具有不同形态的共聚物 。这些形态包括球体、蠕虫和囊泡,可以根据生物递送载体、纳米反应器和聚合物表面活性剂等特定应用进行定制。
反应-分离-循环工艺
HBMA 是设计新型反应-分离-循环工艺以生产丙烯酸酯的关键单体 。这些工艺旨在提高丙烯酸酯生产的效率和可持续性,这对聚合物工业意义重大。
作用机制
Target of Action
4-Hydroxybutyl methacrylate (HBMA) primarily targets the formation of block copolymer nano-objects . It is used in the synthesis of these nano-objects, which can shift shapes in response to temperature changes . The compound’s primary role is to contribute to the formation and stabilization of these nano-objects .
Mode of Action
HBMA interacts with its targets through a process known as Reversible Addition-Fragmentation Chain Transfer (RAFT) aqueous dispersion polymerization . This process involves the use of a water-soluble RAFT agent bearing a carboxylic acid group, which confers charge stabilization when such syntheses are conducted at pH 8 . This leads to the formation of polydisperse anionic PHBA latex particles of approximately 200 nm diameter .
Biochemical Pathways
The RAFT aqueous dispersion polymerization of HBMA leads to the formation of sterically stabilized PHBA−PNAEP diblock copolymer nanoparticles of approximately 57 nm diameter . This process constitutes a new approach to reverse sequence polymerization-induced self-assembly, whereby the hydrophobic block is prepared first in aqueous media .
Pharmacokinetics
The compound’s water-solubility and its ability to form stable nano-objects suggest that it may have unique distribution and elimination characteristics .
Result of Action
The result of HBMA’s action is the formation of block copolymer nano-objects that exhibit thermoresponsive behavior . These nano-objects can shift shapes in response to temperature changes, which could have potential applications in various fields, including medicine .
Action Environment
The action of HBMA is influenced by environmental factors such as temperature and pH . For instance, the shape-shifting behavior of the nano-objects it forms is temperature-dependent . Moreover, the charge stabilization conferred during the RAFT aqueous dispersion polymerization of HBMA is conducted at pH 8 .
安全和危害
HBMA is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
未来方向
HBMA has gained significant attention in recent years due to its unique properties and potential applications. It is used for manufacturing polymers and for use as a feedstock for syntheses . The current state of research, potential implications in various fields of research and industry, limitations, and future directions are also discussed.
属性
IUPAC Name |
4-hydroxybutyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(2)8(10)11-6-4-3-5-9/h9H,1,3-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXAYLPDMSGWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27135-02-0, 67939-76-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxybutyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27135-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,4-butanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67939-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30244213 | |
| Record name | 4-Hydroxybutyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30244213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
997-46-6, 29008-35-3 | |
| Record name | 4-Hydroxybutyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=997-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxybutyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxybutyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30244213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxybutyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydroxybutyl methacrylate, mixture of isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
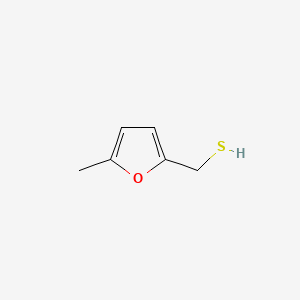
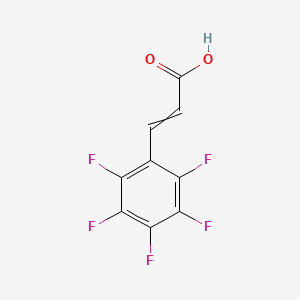
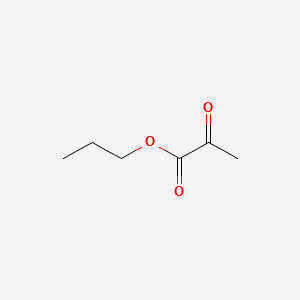
![Benzo[c]isothiazol-3-amine](/img/structure/B1595438.png)



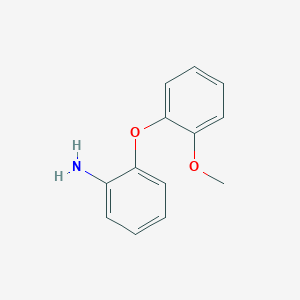

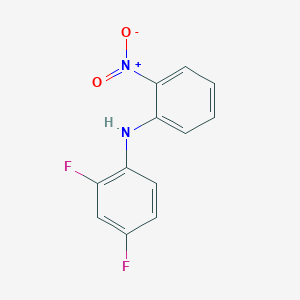
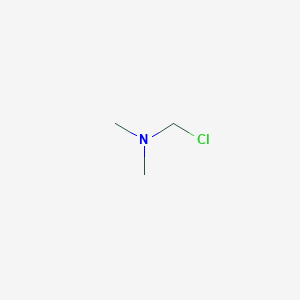

![7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1595455.png)
